molecular formula C15H15ClN2O3 B3038918 1-[2-(5-chloro-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxylic acid CAS No. 931374-75-3

1-[2-(5-chloro-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxylic acid

Cat. No.: B3038918
CAS No.: 931374-75-3
M. Wt: 306.74 g/mol
InChI Key: MPJNCCCVRNGQIZ-UHFFFAOYSA-N
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Description

Chemical Structure: The compound features a 5-chloroindole moiety linked via an ethyl chain to a 5-oxopyrrolidine-3-carboxylic acid core. The indole ring is substituted with a chlorine atom at position 5, while the pyrrolidine ring contains a ketone group at position 5 and a carboxylic acid at position 2.

  • Esterification of the carboxylic acid group.
  • Hydrazide formation via reaction with hydrazine hydrate.
  • Cyclization to generate heterocyclic moieties (e.g., oxadiazoles, triazoles) .
    The indole moiety likely requires protective strategies during synthesis to prevent undesired side reactions .

Properties

IUPAC Name

1-[2-(5-chloro-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2O3/c16-11-1-2-13-12(6-11)9(7-17-13)3-4-18-8-10(15(20)21)5-14(18)19/h1-2,6-7,10,17H,3-5,8H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPJNCCCVRNGQIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)CCC2=CNC3=C2C=C(C=C3)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(5-chloro-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxylic acid typically involves multiple steps, starting with the formation of the indole ring. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

1-[2-(5-chloro-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of indole-3-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the indole ring .

Scientific Research Applications

Medicinal Chemistry

1-[2-(5-chloro-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxylic acid has been investigated for its potential therapeutic effects against various diseases:

  • Anticancer Activity : Studies have shown that indole derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer types, suggesting that this compound may have similar properties.
  • Antiviral Properties : Research indicates that compounds with indole structures exhibit antiviral activities, particularly against viruses such as HIV and influenza.

Biological Research

The compound's biological activities are under investigation for several applications:

  • Antimicrobial Effects : The indole moiety is known to possess antimicrobial properties, making this compound a candidate for developing new antibiotics.
  • Anti-inflammatory Activity : Preliminary studies suggest that this compound may modulate inflammatory pathways, providing a basis for its use in treating inflammatory diseases.

Chemical Synthesis

In synthetic chemistry, this compound serves as a versatile building block for the development of more complex molecules. Its unique structure allows researchers to explore various chemical reactions, including:

  • Electrophilic Substitution Reactions : The indole ring can undergo electrophilic substitutions, facilitating the synthesis of derivatives with enhanced biological activity.
  • Functional Group Modifications : The carboxylic acid group provides opportunities for further chemical modifications, expanding its utility in drug design.

Case Study 1: Anticancer Activity

In a study published in Journal of Medicinal Chemistry, researchers synthesized derivatives of this compound and evaluated their anticancer properties against human breast cancer cells. The results indicated significant inhibition of cell growth, suggesting that modifications to the indole structure could enhance potency.

Case Study 2: Antiviral Studies

A recent investigation focused on the antiviral potential of this compound against HIV. The study demonstrated that the compound inhibited viral replication in vitro, indicating its potential as a lead compound for developing new antiviral therapies.

Case Study 3: Antimicrobial Properties

Research published in Phytotherapy Research explored the antimicrobial activity of various indole derivatives, including this compound. The findings revealed that it exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

Mechanism of Action

The mechanism of action of 1-[2-(5-chloro-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. This can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways .

Comparison with Similar Compounds

Research Findings and Implications

  • Antioxidant Potential: While direct data for the target compound is lacking, structural analogs with chloro/hydroxyl substituents demonstrate 1.35–1.5× higher activity than ascorbic acid in DPPH assays. The indole’s conjugated system may further enhance radical stabilization .
  • Synthetic Challenges : Introducing the 5-chloroindole group requires careful optimization to avoid side reactions (e.g., ring halogenation or oxidation), as seen in related syntheses .
  • Pharmacological Prospects : The compound’s dual functionality (indole + pyrrolidone) positions it as a candidate for multitarget therapies , addressing oxidative stress and neurological disorders simultaneously.

Biological Activity

1-[2-(5-Chloro-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxylic acid is a complex organic compound characterized by its unique structure, which includes an indole moiety, a pyrrolidine ring, and a carboxylic acid functional group. This compound has garnered interest in various fields of scientific research due to its potential biological activities, particularly in antimicrobial and anticancer domains.

Chemical Structure and Properties

  • Molecular Formula : C₁₅H₁₅ClN₂O₃
  • Molecular Weight : 288.75 g/mol
  • CAS Number : 931374-75-3
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. Indole derivatives, including this compound, are known to modulate several biochemical pathways:

  • Antimicrobial Activity : Exhibits activity against a range of Gram-positive bacteria and fungi, potentially overcoming resistance mechanisms in pathogens like Staphylococcus aureus and Candida auris .
  • Anticancer Properties : Demonstrated cytotoxic effects on cancer cell lines, including lung cancer (A549) models, suggesting potential as an anticancer agent .
  • Anti-inflammatory Effects : May influence inflammatory pathways, contributing to its therapeutic potential in various inflammatory diseases .

Biological Activity Summary Table

Activity TypeTarget Organisms/CellsObserved EffectsReferences
AntimicrobialStaphylococcus aureus, E. faecalis, C. difficileInhibition of growth; structure-dependent activity
AnticancerA549 human lung cancer cellsCytotoxic effects; reduced viability
Anti-inflammatoryVarious inflammatory modelsModulation of inflammatory cytokines

Antimicrobial Studies

Recent studies have highlighted the antimicrobial efficacy of this compound against multidrug-resistant strains. For instance, compounds derived from this scaffold showed promising results against vancomycin-intermediate strains of S. aureus, indicating potential for development as novel antimicrobial agents .

Anticancer Activity

In vitro studies revealed that this compound exhibits significant cytotoxicity against A549 cells, with mechanisms involving apoptosis induction and cell cycle arrest. The structure of the compound plays a crucial role in its effectiveness, making it a candidate for further development in cancer therapeutics .

Q & A

Basic: What are the primary synthetic routes for synthesizing this compound?

Methodological Answer:
The compound can be synthesized via condensation reactions involving indole derivatives and pyrrolidone precursors. A typical approach involves refluxing 5-chloro-1H-indole-3-carbaldehyde with a pyrrolidine-3-carboxylic acid derivative in acetic acid, catalyzed by sodium acetate, followed by recrystallization from dimethylformamide (DMF)/acetic acid mixtures to isolate the product . Key steps include:

  • Reaction Optimization: Adjusting molar ratios of reactants (e.g., 1.1:1 aldehyde-to-pyrrolidine ratio) to minimize byproducts.
  • Purification: Sequential washing with acetic acid, water, and ethanol to remove unreacted reagents.

Basic: How is the compound structurally characterized?

Methodological Answer:
Structural confirmation involves:

  • X-ray Crystallography: Using SHELX software (e.g., SHELXL) for refinement of high-resolution crystallographic data to resolve bond lengths and angles .
  • Spectroscopic Techniques:
    • NMR: Assigning peaks for the indole NH (~12 ppm) and pyrrolidone carbonyl (~170 ppm).
    • Mass Spectrometry: Confirming molecular weight (e.g., 308.7 g/mol for C₁₆H₁₅ClN₂O₃) .

Advanced: How can contradictions in spectroscopic data be resolved?

Methodological Answer:
Contradictions often arise from impurities or solvent effects. Mitigation strategies include:

  • Cross-Validation: Compare NMR data with X-ray-derived bond distances (e.g., indole C-Cl bond ~1.74 Å) .
  • Purity Assessment: Use HPLC with a C18 column (acetonitrile/water gradient) to detect trace impurities .

Advanced: What strategies improve reaction yield and selectivity?

Methodological Answer:

  • Catalyst Screening: Test Lewis acids (e.g., ZnCl₂) to enhance condensation efficiency.
  • Solvent Optimization: Replace acetic acid with trifluoroacetic acid (TFA) for better solubility of intermediates .
  • Temperature Control: Maintain reflux at 110–120°C to balance reaction rate and decomposition .

Basic: What are recommended handling and storage protocols?

Methodological Answer:

  • Storage: Seal in dry, inert containers at room temperature to prevent hydrolysis of the pyrrolidone ring .
  • Handling: Use gloveboxes under nitrogen for air-sensitive steps (e.g., indole alkylation) .

Advanced: How are crystallographic challenges addressed for polymorphic forms?

Methodological Answer:

  • Data Collection: Use synchrotron radiation for high-resolution twinned data (e.g., SHELXD for phase problem resolution) .
  • Refinement: Apply anisotropic displacement parameters in SHELXL to model disorder in the ethyl linker .

Advanced: How is stereochemical purity assessed in enantiomeric analogs?

Methodological Answer:

  • Chiral HPLC: Use a Chiralpak AD-H column (hexane/isopropanol, 90:10) to separate enantiomers .
  • Circular Dichroism (CD): Compare Cotton effects at 220–250 nm to reference standards .

Advanced: What stability studies are critical for long-term use?

Methodological Answer:

  • Thermogravimetric Analysis (TGA): Monitor decomposition above 200°C to establish thermal stability .
  • Accelerated Degradation: Expose to 40°C/75% RH for 4 weeks; track hydrolysis via LC-MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[2-(5-chloro-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxylic acid
Reactant of Route 2
1-[2-(5-chloro-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxylic acid

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